19beta,28-Epoxy-18alpha-oleanan-3beta-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H50O2 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(1R,4R,5R,8R,10S,13R,14R,17R,18R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracosan-10-ol |
InChI |
InChI=1S/C30H50O2/c1-25(2)14-16-30-17-15-28(6)19(23(30)24(25)32-18-30)8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-29(21,28)7/h19-24,31H,8-18H2,1-7H3/t19-,20+,21-,22+,23+,24?,27+,28-,29-,30-/m1/s1 |
InChI Key |
BZNIIOGSANMIET-AUSXQUMQSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]34CCC(C([C@@H]3[C@H]1CC[C@H]5[C@]2(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O)C)C)OC4)(C)C |
Canonical SMILES |
CC1(CCC23CCC4(C(C2C1OC3)CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Foundational Synthetic Routes from Betulin (B1666924)
The primary and most efficient method for synthesizing 19β,28-Epoxy-18α-oleanan-3β-ol is through an acid-catalyzed rearrangement of betulin. This transformation proceeds in a single step and generally provides good yields, making allobetulin (B154736) a readily accessible starting material for further chemical modification. nih.gov
Wagner-Meerwein Rearrangement Pathways
The core of the betulin-to-allobetulin conversion is the Wagner-Meerwein rearrangement. mdpi.com This acid-catalyzed reaction cascade transforms the lupane (B1675458) skeleton of betulin into the 18α-oleanane skeleton of allobetulin. The process is initiated by the protonation of the C-20(29) double bond in betulin, which generates a tertiary carbocation at C-20. This is followed by a rearrangement where the C-19 methyl group migrates, leading to the expansion of the five-membered E-ring. Subsequent intramolecular cyclization occurs when the C-28 hydroxyl group attacks the carbocation at C-19, forming the characteristic 19β,28-epoxy bridge. nih.govmdpi.com This rearrangement results in the more thermodynamically stable 18α-H configuration. mdpi.com
Role of Catalysts in Synthetic Efficiency
A variety of acidic catalysts have been employed to facilitate the Wagner-Meerwein rearrangement of betulin to allobetulin, each influencing the reaction's efficiency, yield, and conditions. The choice of catalyst is crucial for optimizing the synthesis.
Initially, formic acid was used, which involved the formation and subsequent hydrolysis of allobetulin formate. mdpi.com Over time, more efficient and diverse catalytic systems have been developed. These include Brønsted acids like p-toluenesulfonic acid, acs.org sulfuric acid, and trifluoroacetic acid, mdpi.com as well as Lewis acids. Tetrafluoroboric acid diethyl ether complex is another effective catalyst for this isomerization. mdpi.commdpi.com
Recent advancements have introduced solid-supported catalysts and milder reagents to improve yields and simplify purification. Montmorillonite K10 clay, a solid acid catalyst, has been shown to effectively promote the rearrangement. mdpi.comresearchgate.net Other methodologies involve the use of iodine in dichloromethane (B109758), which generates hydrogen iodide in situ to catalyze the transformation under mild conditions, yielding allobetulin in good yields (around 70%). nih.govmdpi.com Bismuth(III) salts have also been reported as efficient catalysts for this rearrangement. nih.govresearchgate.net
| Catalyst | Typical Conditions | Yield (%) | Reference |
| p-Toluenesulfonic acid | Heating in solvent | Good | acs.org |
| Hydrogen Iodide (from I₂) | Room temp, CH₂Cl₂ | 70 | nih.govmdpi.com |
| Montmorillonite K10 | Refluxing benzene | High | mdpi.com |
| Tetrafluoroboric acid | Room temperature | Good | mdpi.commdpi.com |
| Trifluoroacetic acid | Refluxing chloroform | Good | mdpi.com |
| Bismuth(III) salts | Varies | Very high | nih.govresearchgate.net |
| Orthophosphoric acid | Homogeneous/Heterogeneous | Patented | mdpi.com |
Strategies for Derivatization and Analog Synthesis
The allobetulin scaffold, with its reactive C-3 hydroxyl group and stable epoxy ring, serves as a versatile platform for extensive chemical derivatization. These modifications aim to generate novel analogs with diverse structural features.
Modifications at the C-3 Hydroxyl Position
The secondary hydroxyl group at the C-3 position is the most accessible functional group for modification in the allobetulin structure. A primary transformation is its oxidation to a ketone, yielding 3-oxo-19β,28-epoxy-18α-oleanane, commonly known as allobetulone. mdpi.com This oxidation can be achieved using various reagents, including chromium(VI)-based reagents like Jones' reagent, or through Swern oxidation. mdpi.comnih.gov
Allobetulone is a key intermediate for a wide range of further derivatizations. mdpi.com For instance, it readily undergoes condensation reactions with aldehydes to form α,β-unsaturated ketones. mdpi.com The C-3 hydroxyl group of allobetulin can also be directly functionalized through esterification. Reaction with acyl chlorides, such as 2-furoyl chloride, in the presence of pyridine (B92270) yields the corresponding C-3 ester. nih.govmdpi.com Acylation with cyclic anhydrides has been used to produce monoacidic esters with enhanced water solubility. mdpi.comresearchgate.net Furthermore, sulfonylation and phosphorylation reactions at the C-3 position have also been described. mdpi.com
| Modification Type | Reagents/Conditions | Product Type | Reference |
| Oxidation | Jones' Reagent (CrO₃/H₂SO₄) | C-3 Ketone (Allobetulone) | nih.gov |
| Esterification | 2-Furoyl chloride, Pyridine | C-3 Furoate Ester | nih.govmdpi.com |
| Esterification | Cyclic Anhydrides | C-3 Monoacidic Esters | mdpi.comresearchgate.net |
| Sulfonylation | Sulfonyl chlorides | C-3 Sulfonate Esters | mdpi.com |
| Phosphorylation | Phosphorylating agents | C-3 Phosphate Esters | mdpi.com |
Transformations Involving the C-28 Position
Direct modification of the C-28 carbon in 19β,28-epoxy-18α-oleanan-3β-ol is challenging due to its involvement in the stable ether linkage. Therefore, transformations involving this position typically proceed via cleavage of the epoxy ring. For example, treatment of allobetulin or its 3-acetate derivative with phosphorus oxychloride (POCl₃) in refluxing pyridine leads to the opening of the ether ring and subsequent elimination to form a dialkene product. mdpi.com This reaction fundamentally alters the core structure by cleaving the C-O bond at the C-28 position.
Another approach involves starting with betulin derivatives where the C-28 position is already functionalized, such as betulonic acid. Acid-catalyzed rearrangement of these precursors can lead to 18α-oleanane structures where the C-28 is part of a lactone or other functional group instead of an epoxy bridge. mdpi.com For instance, the trifluoroacetic acid-promoted rearrangement of betulonic acid carboxamide can yield a 19β,28-lactam derivative. mdpi.com
Generation of Novel Cyclic and Seco Derivatives (e.g., A-seco compounds)
Significant structural diversity has been achieved by modifying the A-ring of the allobetulin skeleton, leading to novel cyclic and seco (ring-opened) derivatives.
A-seco Derivatives: The A-ring can be oxidatively cleaved to produce 2,3-seco-dicarboxylic acids. researchgate.net These seco-derivatives can undergo further transformations; for example, reduction of a 2,3-seco-dicarboxylic acid with a NaBH₄–I₂ system can yield the corresponding 2,3-seco-2,3-dihydroxy derivative. researchgate.net Subsequent acid-catalyzed cyclization of these diols can form new cyclic ethers containing an oxepane (B1206615) ring. researchgate.net
Novel Cyclic Derivatives: The A-ring of allobetulone is a versatile platform for constructing fused heterocyclic systems. For example, α-bromoallobetulone can react with thiourea (B124793) in a Hantzsch-type synthesis to yield an aminothiazole-fused triterpene. mdpi.com Epoxides can also be formed across the A-ring. mdpi.com Additionally, α-alkylation of allobetulone, for instance with propargyl bromide, introduces a functional handle that can be used for further conjugation, such as the synthesis of allobetulin-nucleoside conjugates via click chemistry. nih.gov
These synthetic strategies highlight the chemical tractability of the 19β,28-epoxy-18α-oleanan-3β-ol scaffold, allowing for the creation of a wide array of derivatives with unique structural features.
Heterocyclic Ring Formation (e.g., Pyrazines, Hydrazones)
The introduction of heterocyclic moieties onto the 19β,28-epoxy-18α-oleanane scaffold represents a significant strategy for the chemical diversification of this triterpenoid (B12794562). These modifications can dramatically alter the molecule's physicochemical properties and biological activity. The primary site for such transformations is the C-3 position, which can be readily converted from a hydroxyl group to a ketone, providing an electrophilic handle for reactions with various nucleophiles.
The synthesis of nitrogen-containing heterocycles typically begins with the oxidation of the C-3β hydroxyl group of 19β,28-epoxy-18α-oleanan-3β-ol to its corresponding ketone, 19β,28-epoxy-18α-oleanan-3-one (allobetulone). This ketone serves as a crucial intermediate.
Hydrazone and Oxime Formation
The reaction of aldehydes or ketones with hydrazine (B178648) or its derivatives yields hydrazones, while the reaction with hydroxylamine (B1172632) produces oximes. youtube.comyoutube.com These reactions are fundamental in organic chemistry and have been applied to triterpenoid ketones. khanacademy.org The general mechanism involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (C=N). youtube.comyoutube.com This process is typically catalyzed by acid. youtube.com
For the 19β,28-epoxy-18α-oleanane skeleton, the synthesis of α-hydroxyoximes from the corresponding ketone, allobetulone, has been reported. researchgate.net This demonstrates the feasibility of forming C=N linked derivatives at the C-2/C-3 positions. The formation of hydrazones follows a similar pathway. For instance, reacting allobetulone with a hydrazine derivative (e.g., hydrazine hydrate (B1144303) or phenylhydrazine) under acidic conditions would lead to the corresponding hydrazone. These derivatives are often more stable than the corresponding imines. youtube.com
Pyrazine (B50134) Formation
Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. Their synthesis from triterpenoid precursors generally requires a 1,2-dicarbonyl functionality. Starting from allobetulone, this can be achieved by α-oxidation of the ketone at the C-2 position to generate a 2,3-diketone intermediate. This diketone can then undergo a condensation reaction with a 1,2-diamine, such as ethylenediamine, to form the pyrazine ring fused to the A-ring of the triterpenoid skeleton. While this specific transformation on allobetulone is not extensively detailed in the reviewed literature, the strategy is a well-established method for heterocyclic synthesis. youtube.com
Chemoenzymatic and Biosynthetic Approaches to Related Structures
The complex, stereochemically rich structure of pentacyclic triterpenoids like 19β,28-epoxy-18α-oleanan-3β-ol makes their total chemical synthesis exceptionally challenging. nih.gov Therefore, biosynthetic and semi-synthetic strategies are paramount.
Biosynthesis of the Oleanane (B1240867) Skeleton Oleanane-type triterpenoids are natural products biosynthesized in plants. wikipedia.org The pathway begins with the assembly of isoprene (B109036) units via the mevalonate (B85504) (MVA) pathway in eukaryotes. wikipedia.org These units combine to form the 30-carbon precursor, squalene (B77637). An enzyme, squalene epoxidase, then converts squalene to (S)-squalene-2,3-epoxide. This epoxide is the crucial substrate for a class of enzymes known as oxidosqualene cyclases (OSCs). In angiosperms, the OSC β-amyrin synthase catalyzes a complex cascade of cyclizations and rearrangements of the squalene epoxide to produce the pentacyclic oleanane skeleton, specifically β-amyrin. wikipedia.org Subsequent enzymatic oxidations, reductions, and glycosylations at various positions on this scaffold lead to the vast diversity of naturally occurring oleanane triterpenoids.
Semi-synthesis of 19β,28-Epoxy-18α-oleanan-3β-ol 19β,28-Epoxy-18α-oleanan-3β-ol, also known as allobetulin, is not typically isolated in large quantities directly from nature but is readily prepared via semi-synthesis from a more abundant natural precursor. The most common starting material is betulin, a lupane-type triterpenoid that can be extracted in high yields from the outer bark of birch trees (Betula spp.). mdpi.com
The transformation of betulin to allobetulin involves an acid-catalyzed intramolecular rearrangement and cyclization. A reported method utilizes iodine in a solvent like dichloromethane at room temperature. mdpi.com In this reaction, the primary alcohol at C-28 of betulin reacts to initiate a Wagner-Meerwein type rearrangement of the lupane E-ring into the oleanane-type structure, with subsequent formation of the C-28 to C-19 ether linkage, yielding allobetulin in good yield. mdpi.com This semi-synthetic approach leverages the availability of the natural scaffold, making it a practical and efficient route to 19β,28-epoxy-18α-oleanan-3β-ol and its derivatives. nih.gov
Advanced Synthetic Methodologies for Structure-Activity Relationship Studies
To investigate the structure-activity relationships (SAR) of the 19β,28-epoxy-18α-oleanane scaffold, chemists have developed numerous synthetic methodologies to create libraries of analogues with targeted modifications. nih.gov These studies are crucial for identifying the structural features responsible for biological activity and for optimizing lead compounds. nih.gov The primary sites for modification on the allobetulin skeleton are the A-ring and the C-3 hydroxyl group. mdpi.comnih.gov
Modifications at the C-3 Position The C-3β hydroxyl group is a common target for derivatization.
Esterification: The hydroxyl group can be acylated to form esters. For example, reacting allobetulin with 2-furoyl chloride in the presence of pyridine yields the corresponding C-3 furoate ester. mdpi.com This approach allows for the introduction of a wide variety of substituents to probe the steric and electronic requirements for activity at this position.
Oxidation and Subsequent Reactions: As mentioned previously, oxidation of the C-3 alcohol to a ketone (allobetulone) opens up further synthetic possibilities. nih.gov This ketone can be a precursor for creating oximes, hydrazones, and other heterocyclic systems. researchgate.net
A-Ring Modifications The A-ring of the oleanane skeleton is another key region for synthetic manipulation.
Formation of α,β-Unsaturated Enones: The A-ring can be modified to introduce an enone system, which is a feature in many biologically active synthetic triterpenoids. nih.govacs.org For instance, allobetulone has been converted into 2-methyl-3-oxo-19β,28-epoxy-18α-olean-1-ene. nih.gov This enone can then undergo further reactions, such as stereoselective epoxidation. nih.gov
Ring-Cleavage and Seco-Derivatives: More drastic modifications involve the cleavage of the A-ring to create seco-oleananes. Beckmann fragmentation of α-hydroxyoximes derived from allobetulone leads to 2,3-seco-derivatives containing a nitrile group. researchgate.net For example, this strategy has been used to synthesize 2,3-seco-1-cyano-19β,28-epoxy-18α-olean-3-oic acid, which can be further derivatized into a series of amides for biological evaluation. researchgate.net
These advanced synthetic approaches enable the systematic modification of the 19β,28-epoxy-18α-oleanan-3β-ol structure. The resulting compound libraries are essential for comprehensive SAR studies, which aim to correlate specific structural changes with effects on biological targets, ultimately guiding the development of more potent and selective agents. nih.govnih.gov
Table 1: Examples of Synthetic Modifications of the 19β,28-Epoxy-18α-oleanane Skeleton for SAR Studies
| Parent Compound | Modification Site | Reaction Type | Resulting Derivative | Reference |
|---|---|---|---|---|
| 19β,28-Epoxy-18α-oleanan-3β-ol | C-3 | Esterification | 19β,28-Epoxy-18α-olean-3β-ol-2-furoate | mdpi.com |
| 19β,28-Epoxy-18α-oleanan-3-one | A-Ring (C-1, C-2) | Enone Formation | 2-Methyl-3-oxo-19β,28-epoxy-18α-olean-1-ene | nih.gov |
| 2-Methyl-3-oxo-19β,28-epoxy-18α-olean-1-ene | A-Ring (C-1, C-2) | Epoxidation | 1,2α-Epoxy-2-methyl-3-oxo-19β,28-epoxy-18α-oleanane | nih.gov |
| 19β,28-Epoxy-18α-oleanan-3-one | A-Ring (C-2, C-3) | Beckmann Fragmentation | 2,3-seco-1-cyano-19β,28-epoxy-18α-olean-3-oic acid | researchgate.netresearchgate.net |
| 2,3-seco-1-cyano-19β,28-epoxy-18α-olean-3-oic acid | C-3 (Carboxylic acid) | Amidation | 2,3-seco-triterpenic amides | researchgate.net |
Advanced Structural Elucidation and Computational Analysis
Quantum Mechanical and Ab Initio Theoretical Calculations
To complement the experimental X-ray data and to understand the properties of an isolated molecule, quantum mechanical calculations were performed. Specifically, an ab initio Roothan-Hartree-Fock calculation was conducted. This level of theory provides valuable insights into the electronic structure and preferred geometry of the molecule in the absence of crystal packing forces.
Prediction of Bond Lengths, Bond Angles, and Dihedral Angles
The theoretical calculations yielded values for bond lengths and valency angles that were found to be in close agreement with the experimental values obtained from the X-ray diffraction analysis. nih.gov This correlation between the calculated and experimental data validates the computational model and confirms that the molecular geometry is not significantly distorted by crystal packing forces. The predicted dihedral angles further defined the torsional relationships between different parts of the molecule, confirming the conformational details observed in the crystal structure.
Conformational Analysis and Energy Minimization Studies
The ab initio calculations inherently involve an energy minimization process to find the most stable conformation of the isolated molecule. The results of these calculations reproduced the experimentally observed molecular conformation well. nih.gov This indicates that the chair and envelope conformations of the six- and five-membered rings, respectively, are indeed the low-energy states for this molecule, even without the influence of the crystalline environment. The trans-fused ring system is confirmed as the energetically preferred arrangement.
Calculation of Puckering and Asymmetry Parameters for Rings
The conformation of cyclic systems can be quantitatively described by puckering and asymmetry parameters. These parameters provide a precise mathematical description of the deviation of the rings from planarity. For 19β,28-Epoxy-18α-oleanan-3β-ol, these parameters were calculated based on the theoretical model. The calculated puckering parameters showed a strong match with the values derived from the experimental X-ray diffraction data. nih.gov This high degree of correspondence underscores the accuracy of the computational approach in capturing the fine details of the complex three-dimensional structure of this triterpenoid (B12794562). nih.gov
Application of Advanced Spectroscopic Techniques for Complex Analog Characterization
The structural verification of 19β,28-Epoxy-18α-oleanan-3β-ol, often synthesized via an acid-catalyzed Wagner-Meerwein rearrangement of betulin (B1666924), relies on a suite of spectroscopic methods. mdpi.comnih.govnih.gov The transformation from the lupane (B1675458) skeleton of betulin to the oleanane (B1240867) framework of allobetulin (B154736) is confirmed by key changes in NMR and IR spectra. For instance, the disappearance of signals corresponding to the exocyclic double bond of the isopropenyl group in betulin and the appearance of new signals indicative of the ether linkage in allobetulin are fundamental observations. mdpi.com
For more complex analogs of allobetulin, advanced one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography are indispensable tools for definitive structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of allobetulin and its derivatives. While ¹H and ¹³C NMR provide the basic carbon skeleton and proton environments, 2D NMR techniques are crucial for establishing connectivity and stereochemistry in complex analogs.
¹H-¹H Correlated Spectroscopy (COSY): This experiment is vital for identifying proton-proton coupling networks within the individual rings of the oleanane framework. For instance, the coupling between H-2 and H-3 can be readily identified, which is essential when analyzing substitutions at these positions. sdsu.eduyoutube.com
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.edu This is particularly useful for distinguishing between the numerous methylene (B1212753) and methine groups in the triterpenoid skeleton.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the entire molecular structure. sdsu.eduyoutube.com For example, HMBC correlations from the methyl protons to adjacent quaternary carbons are key to assigning these non-protonated centers. In the analysis of a 2-furoate ester of allobetulin, HMBC would confirm the position of the ester group by showing correlations from the H-3 proton to the carbonyl carbon of the furoate moiety. mdpi.com
The chemical shifts observed in the ¹³C NMR spectrum are highly sensitive to the stereochemistry and substitution pattern of the oleanane core. The characteristic signals for the ether-linked C-19 (around 74 ppm) and C-28 (around 71 ppm) are hallmarks of the allobetulin skeleton. mdpi.comresearchgate.net
Illustrative Spectroscopic Data for Allobetulin Analogs:
The power of these techniques is evident when characterizing complex analogs, such as those modified at the A-ring or conjugated with other molecules.
| Compound/Analog | Key Spectroscopic Technique(s) | Notable Findings and Data |
| 19β,28-Epoxy-18α-oleanan-3β-ol (Allobetulin) | ¹H NMR, ¹³C NMR, IR | ¹H NMR (CDCl₃, 400 MHz) δ: 3.77 (d, J=7.8 Hz, 1H), 3.43 (d, J=7.8 Hz, 1H), 3.19 (dd, J=11.1, 5.1 Hz, 1H), 0.97 (s, 6H), 0.92 (s, 3H), 0.91 (s, 3H), 0.84 (s, 3H), 0.79 (s, 3H), 0.76 (s, 3H). ¹³C NMR: Disappearance of betulin's C=CH₂ signals and appearance of C-19 and C-28 ether signals. nih.gov |
| 19β,28-Epoxy-18α-oleanan-3β-ol-2-furoate | ¹H NMR, ¹³C NMR | The ¹H chemical shift for the 3-Hα proton moves downfield from ~3.2 ppm to 4.79 ppm due to the deshielding effect of the adjacent ester group. New aromatic proton signals appear between 6.51-7.59 ppm. mdpi.com |
| 2α-Propargyl-allobetulin | ¹H NMR, ¹³C NMR, X-ray Crystallography | The introduction of the propargyl group at C-2 was confirmed by NMR. The axial (β-orientation) of the hydrogen at C-2 was definitively established through X-ray diffraction analysis of a subsequent triazole derivative. nih.gov |
| Epimeric Spiro-oxazolidinone Analogs | X-ray Crystallography | The structures of epimeric spiro compounds formed via a hetero-Diels-Alder reaction at C-3 of allobetulone were unequivocally determined by X-ray crystallography, confirming the stereochemistry at the spiro center. nih.gov |
| 2-Amino-allobetulin | 2D NMR, X-ray Crystallography | The precise location and stereochemistry of the amino group at the C-2 position, a modification that significantly enhances cytotoxic activity, was confirmed using a combination of 2D NMR techniques and, in related structures, X-ray crystallography. researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of allobetulin analogs. High-resolution mass spectrometry (HRMS) is particularly important for determining the precise molecular formula. The fragmentation patterns observed in MS can also offer structural clues. Oleanane-type triterpenoids often exhibit a characteristic retro-Diels-Alder fragmentation of the C-ring, although the presence of the 19β,28-epoxy bridge in allobetulin and its derivatives leads to more complex fragmentation pathways that are diagnostic for this subclass of compounds.
X-ray Crystallography
For complex analogs where NMR data may be ambiguous, single-crystal X-ray crystallography provides the ultimate, unambiguous three-dimensional structure. This technique has been employed to confirm the stereochemistry of various allobetulin derivatives, including spiro-fused analogs and those with substitutions on the A-ring. nih.govnih.gov For example, the X-ray structure of a triazole-linked nucleoside conjugate of allobetulin definitively confirmed the β-orientation of a hydrogen atom at the C-2 position, which was crucial for understanding the stereoselectivity of the synthesis. nih.gov
Computational Analysis
In conjunction with spectroscopic methods, computational chemistry offers powerful tools for structural analysis. nih.gov
NMR Chemical Shift Prediction: Density Functional Theory (DFT) calculations can predict ¹³C and ¹H NMR chemical shifts with increasing accuracy. nih.govoregonstate.edu By comparing the computationally predicted spectra of possible isomers with experimental data, the most likely structure can be identified. This is especially valuable for complex molecules with multiple stereocenters where several structural possibilities exist.
Conformational Analysis: Molecular modeling is used to determine the preferred low-energy conformations of flexible analogs. This is important because the observed NMR parameters are an average of the parameters for all populated conformations. Understanding the conformational landscape can aid in the interpretation of coupling constants and NOE (Nuclear Overhauser Effect) data.
Docking Studies: For biologically active analogs, computational docking simulations can predict how these molecules might bind to protein targets. While not a direct method for structural elucidation of the small molecule itself, it provides a structural hypothesis for the ligand-protein complex, which can indirectly support the proposed structure of the active analog. acs.org
Investigations into Biological Activities and Pharmacological Potential
In Vitro Cytotoxic and Anticancer Activities
Derivatives of the 19β,28-epoxy-18α-oleanane scaffold have demonstrated notable cytotoxic effects against various cancer cell lines in laboratory settings. These studies have been crucial in understanding how modifications to the core structure influence its anticancer potential.
The cytotoxic profile of 19β,28-epoxy-18α-oleanane derivatives has been evaluated against a panel of human cancer cell lines, with significant activity observed particularly in hematological cancers.
Leukemia: Derivatives of the 18α-oleanane skeleton have shown preferential and high cytotoxicity against leukemia cell lines researchgate.net. A study focusing on substitutions at the C-2 position of allobetulin (B154736) found that 2-amino allobetulin was highly active against the T-lymphoblastic leukemia cell line CCRF-CEM, with a half-maximal inhibitory concentration (IC50) of 4.6 μM researchgate.net. Other heterocyclic derivatives have also demonstrated high cytotoxicity, with some compounds showing IC50 values of approximately 1 μM against leukemic cells researchgate.net.
Lung Carcinoma: The anticancer potential of this compound class extends to solid tumors, including lung carcinoma. Pyrazine (B50134) derivatives synthesized from the 18α-oleanane scaffold exhibited significant cytotoxic activity against the A549 human lung carcinoma cell line researchgate.net. Furthermore, the in vitro toxicity of a C-28 functionalized allobetulin derivative was found to be comparable to that of the established anticancer agent 5-fluorouracil in a human lung carcinoma assay nih.gov.
Colorectal Adenocarcinoma: In assays evaluating activity against colorectal adenocarcinoma, an allobetulin derivative demonstrated a toxicity profile comparable to that of betulinic acid and 5-fluorouracil nih.gov. The precursor compound, betulin (B1666924), and its derivatives have also been tested against the HT-29 colorectal cancer cell line researchgate.net.
Table 1: Cytotoxic Activity of Selected 18α-Oleanane Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Cell Line | Cancer Type | Activity (IC50) |
|---|---|---|---|
| 2-Amino Allobetulin | CCRF-CEM | T-lymphoblastic Leukemia | 4.6 μM researchgate.net |
| Heterocyclic Derivatives | CCRF-CEM, K562 | Leukemia | ~1 μM researchgate.net |
| Pyrazine Derivatives | A549 | Lung Carcinoma | Significant Activity researchgate.net |
| C-28 Ester Derivative | Lung Carcinoma Assay | Lung Carcinoma | Comparable to 5-fluorouracil nih.gov |
| C-28 Ester Derivative | Colorectal Adenocarcinoma Assay | Colorectal Adenocarcinoma | Comparable to 5-fluorouracil nih.gov |
Investigations into the structure-activity relationship (SAR) of 19β,28-epoxy-18α-oleanane derivatives have provided insights into the chemical features essential for their cytotoxic effects. The triterpenoid (B12794562) core is a key determinant of activity, with modifications at various positions modulating potency and specificity researchgate.net.
One of the most significant findings is the impact of substitution at the C-2 position. The introduction of a 2-amino group to the allobetulin structure resulted in the most active derivative of the 18α-oleanane type synthesized in one research group's extensive study researchgate.net. Conversely, fusing pyrazine and quinoxaline heterocycles to the allobetulin scaffold resulted in lower cytotoxicity compared to analogous compounds derived from the unrearranged betulin skeleton, highlighting the importance of the 18α-oleanane core itself nih.gov.
Modifications at the C-28 position also play a role. Studies on pyrazine derivatives revealed that the nature of the ester group at the C-28 carboxyl position influences the cytotoxic activity against cell lines like A549 and K562 researchgate.net.
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in tumor cells. Encouragingly, certain derivatives of 19β,28-epoxy-18α-oleanane have shown efficacy against cancer cells exhibiting MDR phenotypes ebi.ac.uknih.gov.
Studies have utilized resistant leukemia cell lines, such as K562-TAX (paclitaxel-resistant) and CEM-DNR (daunorubicin-resistant), which express transporter proteins like P-glycoprotein (P-gp) that actively pump chemotherapy drugs out of the cell researchgate.net. In a remarkable finding, some heterocyclic pyrazine derivatives were found to be up to 10-fold more active in the multidrug-resistant leukemia cell lines (CEM-DNR and K562-TAX) than in their non-resistant parent cells researchgate.net. This suggests that these specific derivatives are not substrates for the common efflux pumps and may be able to circumvent these key resistance mechanisms researchgate.netresearchgate.net.
Antiviral Efficacy Studies
The biological investigations of the 19β,28-epoxy-18α-oleanane scaffold have also included assessments of antiviral activity. These studies have primarily focused on synthetic derivatives, revealing potential against certain viral pathogens.
Research has identified potent antiviral activity in derivatives of 19β,28-epoxy-18α-oleanane against the Vesicular Stomatitis Virus (VSV), a negative-sense RNA virus. A study on 2,3-secotriterpenic hydrazones found that the acetylhydrazone of 1-cyano-2,3-seco-19β,28-epoxy-18α-olean-3-al demonstrated particularly high efficacy. This compound was found to have a potent prophylactic (preventative) activity at a concentration of 0.00016 μg/ml and could inhibit viral reproduction in already infected cells at a concentration of 0.21 μg/ml.
Table 2: Antiviral Activity Against Vesicular Stomatitis Virus (VSV)
| Derivative | Activity Type | Effective Concentration |
|---|---|---|
| Acetylhydrazone of 1-cyano-2,3-seco-19β,28-epoxy-18α-olean-3-al | Prophylactic | 0.00016 μg/ml |
| Acetylhydrazone of 1-cyano-2,3-seco-19β,28-epoxy-18α-olean-3-al | Inhibition of Reproduction | 0.21 μg/ml |
While derivatives of the 19β,28-epoxy-18α-oleanane scaffold have been investigated for various biological activities, there is currently a lack of available scientific literature detailing direct studies of 19β,28-Epoxy-18α-oleanan-3β-ol (allobetulin) or its specific derivatives against the Human Papillomavirus (HPV), a DNA virus. Research into the anti-HPV potential of related triterpenoids has largely centered on its precursor, betulin, and the closely related derivative, betulinic acid.
Anti-inflammatory Response Modulation
The therapeutic potential of 19β,28-Epoxy-18α-oleanan-3β-ol, also known as Allobetulin, extends to the modulation of inflammatory responses. Research has indicated that derivatives of this compound possess notable anti-inflammatory properties. Specifically, acylated derivatives of Allobetulin have demonstrated anti-inflammatory activity comparable to the nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802) in animal models of inflammation. researchgate.net While detailed mechanistic studies on Allobetulin itself are emerging, the activities of its parent compound, Betulin, and other related oleanane (B1240867) triterpenoids provide significant insights into its potential mechanisms of action.
The inflammatory process is orchestrated by a host of chemical messengers, including pro-inflammatory mediators and cytokines. The ability of a compound to inhibit these molecules is a key indicator of its anti-inflammatory potential. Synthetic oleanane triterpenoids have been shown to suppress the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes responsible for the production of the pro-inflammatory mediators nitric oxide (NO) and prostaglandins, respectively. nih.gov This suppression is observed in response to inflammatory stimuli like interferon-gamma (IFN-γ), interleukin-1 (IL-1), and tumor necrosis factor-alpha (TNF-α). nih.gov
Studies on the parent triterpenoid, Betulin, have further elucidated these effects. Betulin has been found to significantly inhibit the lipopolysaccharide (LPS)-induced expression of iNOS and COX-2 in macrophage cell lines. nih.gov Furthermore, Betulin actively suppresses the production of key pro-inflammatory cytokines, including IL-1β and IL-6, in various cell types, demonstrating a broad-spectrum inhibitory effect on inflammatory messengers. nih.govresearchgate.net
Table 1: Reported Inhibitory Effects of the Parent Compound, Betulin, on Pro-inflammatory Mediators & Cytokines This table is based on data for the parent triterpenoid, Betulin, to infer the potential activity of 19β,28-Epoxy-18α-oleanan-3β-ol.
| Mediator/Cytokine | Effect Reported for Betulin | Context |
|---|---|---|
| iNOS | Inhibition of expression | LPS-stimulated macrophages nih.gov |
| COX-2 | Inhibition of expression | LPS-stimulated macrophages nih.gov |
| IL-1β | Inhibition of synthesis/production | LPS-induced human gingival fibroblasts nih.gov |
| IL-6 | Inhibition of synthesis/production | LPS-induced human gingival fibroblasts nih.gov |
| TNF-α | Inhibition of production | Associated with NF-κB pathway inhibition nih.gov |
The production of inflammatory mediators is controlled by complex intracellular signaling pathways. A key mechanism by which triterpenoids exert their anti-inflammatory effects is through the modulation of these pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a crucial transcription factor that, when activated, moves to the nucleus and triggers the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. nih.govfrontiersin.org
Research on Betulin has shown that it directly interferes with this pathway. It has been observed to suppress the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα, which in turn prevents the nuclear translocation of the active NF-κB subunits. nih.govyoutube.com By inhibiting the NF-κB signaling cascade, Betulin effectively shuts down a major driver of the inflammatory response. nih.gov In addition to the NF-κB pathway, Betulin has been reported to mediate its anti-inflammatory effects through the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. nih.goveuropeanreview.org The modulation of these critical pathways underscores the significant anti-inflammatory potential of this class of compounds.
Other Reported Biological Activities (e.g., Glycogen Phosphorylase Inhibition)
Beyond anti-inflammatory effects, a wide spectrum of biological properties has been reported for Allobetulin and its analogs. researchgate.netmdpi.com One of the notable activities mentioned is the inhibition of glycogen phosphorylase (GP). mdpi.com GP is a critical enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate, thereby playing a central role in maintaining glucose homeostasis. nih.gov
The inhibition of GP, particularly the liver isoform (lGP), is being investigated as a therapeutic strategy for managing type 2 diabetes mellitus. researchgate.net By blocking this enzyme, inhibitors can reduce excessive glucose production from the liver, which is a common issue in insulin-resistant states. nih.gov The identification of Allobetulin analogs as potential glycogen phosphorylase inhibitors suggests their possible application in the field of metabolic disorders. mdpi.com
Comparative Biological Activity Profiles with Parent Triterpenoids and Semisynthetic Analogs
The biological activity of 19β,28-Epoxy-18α-oleanan-3β-ol (Allobetulin) is often evaluated in comparison to its naturally abundant precursor, Betulin, and various semisynthetic derivatives. researchgate.netmdpi.com These comparisons are crucial for understanding the structure-activity relationships and identifying the chemical modifications that enhance or diminish specific biological effects.
Allobetulin is formed from the acid-catalyzed rearrangement of Betulin. mdpi.com In a comparative study of 32 betulin derivatives against Chlamydia pneumoniae, Allobetulin demonstrated antichlamydial activity equivalent to that of its parent compound, Betulin, with both showing 48% inhibition. mdpi.com However, further modification of the Allobetulin structure can lead to significant changes in activity. For instance, the semisynthetic analog 28-oxoallobetulone, where the hydroxyl group at C-3 is oxidized to a ketone, was found to be inactive in the same antichlamydial assay. mdpi.com This highlights the importance of the C-3 hydroxyl group for this particular activity.
In the context of anti-inflammatory properties, acylated derivatives of Allobetulin have shown potent activity in vivo, comparable to standard drugs. researchgate.net While the specific mechanisms for Allobetulin are less detailed than for its parent, Betulin, the latter is known to possess a broad range of biological activities, including well-documented anti-inflammatory, antiviral, and anticancer effects, providing a benchmark for evaluating its derivatives. nih.goveuropeanreview.orgresearchgate.net
Table 2: Comparative Biological Activities of Allobetulin and Related Compounds
| Compound | Relationship to Allobetulin | Reported Biological Activity | Comparative Finding |
|---|---|---|---|
| Betulin | Parent Triterpenoid | Anti-inflammatory, Antichlamydial, Antiviral | Equal antichlamydial activity to Allobetulin. mdpi.com Mechanisms of anti-inflammatory action are well-studied (NF-κB, MAPK, STAT3 inhibition). nih.govnih.goveuropeanreview.org |
| 19β,28-Epoxy-18α-oleanan-3β-ol (Allobetulin) | Subject Compound | Antichlamydial, Glycogen Phosphorylase Inhibition | Baseline compound. mdpi.com |
| 28-oxoallobetulone | Semisynthetic Analog (Oxidized) | Antiviral (Influenza) | Inactive against Chlamydia pneumoniae, in contrast to Allobetulin. researchgate.netmdpi.com |
| Acylated Allobetulin Derivatives | Semisynthetic Analogs (Esterified) | Anti-inflammatory | Activity comparable to ortophen (diclofenac) in mice models. researchgate.net |
Mechanistic Insights into Biological Actions
Cellular Mechanisms of Cytotoxicity
Allobetulin (B154736) itself has demonstrated weak antiproliferative activity against various tumor cell lines at micromolar concentrations. nih.gov However, structural modifications have yielded derivatives with significantly enhanced cytotoxic properties, providing valuable insights into the compound's potential mechanisms of action. nih.gov
Induction of Apoptosis Pathways
While data on the direct apoptotic effects of 19β,28-Epoxy-18α-oleanan-3β-ol is limited, studies on its derivatives have illuminated a clear pro-apoptotic potential. For instance, a nucleoside-conjugated derivative, designated as compound 10d, has been shown to induce apoptosis in SMMC-7721 human hepatoma cells. nih.gov The mechanism of this apoptosis induction involves the regulation of key proteins in the mitochondrial pathway. nih.gov Specifically, treatment with compound 10d led to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov The Bax/Bcl-2 ratio is a critical determinant for initiating the intrinsic apoptotic cascade, suggesting that derivatives of allobetulin can trigger cancer cell death through mitochondrial-dependent apoptosis. nih.gov
In a broader context, related pentacyclic triterpenoids like betulinic acid are well-documented inducers of apoptosis in various cancer cells, often acting directly on mitochondria. researchgate.netnih.govmdpi.com This supports the plausibility of the mitochondrial pathway as a key mechanism for the cytotoxic action of allobetulin derivatives.
Effects on Cancer Cell Proliferation and Cell Cycle Progression
Consistent with its weak cytotoxic effects, 19β,28-Epoxy-18α-oleanan-3β-ol has been found to have insufficient antiproliferative activity against several tumor cell lines on its own. nih.gov However, its derivatives have shown more promising results. The nucleoside conjugate, compound 10d, not only induces apoptosis but also effectively halts cancer cell proliferation by arresting the cell cycle. nih.gov
The antiproliferative activity of selected allobetulin derivatives against various human cancer cell lines is detailed in the table below.
| Compound | Cell Line | IC50 (µM) |
| 10d (Allobetulin-nucleoside conjugate) | SMMC-7721 (Hepatoma) | 5.57 |
| HepG2 (Hepatocellular carcinoma) | 7.49 | |
| MNK-45 (Gastric cancer) | 6.31 | |
| SW620 (Colorectal cancer) | 6.00 | |
| A549 (Non-small cell lung) | 5.79 | |
| Allobetulin (Parent Compound) | SMMC-7721, HepG2, A549 | Lower potency than derivatives |
| Allobetulon | SMMC-7721, HepG2, A549 | Lower potency than Allobetulin |
Table based on data from a study on allobetulin-nucleoside conjugates. nih.gov
Impact on Spheroid Formation and Growth in 3D Cell Culture Models
Currently, there is no specific research available detailing the direct impact of 19β,28-Epoxy-18α-oleanan-3β-ol or its derivatives on spheroid formation and growth in 3D cell culture models. Three-dimensional cell cultures, such as spheroids, are increasingly recognized for their ability to mimic the in vivo tumor microenvironment more accurately than traditional 2D cell cultures. nih.govnih.govthermofisher.com These models are valuable for assessing drug penetration and efficacy in a more physiologically relevant context. researchgate.netmdpi.com Future studies investigating the activity of potent allobetulin derivatives in 3D spheroid models would be crucial to better understand their therapeutic potential against solid tumors.
Molecular Target Identification and Ligand-Protein Interactions
The identification of specific molecular targets is essential for understanding the precise mechanism of action of a compound. For 19β,28-Epoxy-18α-oleanan-3β-ol, this area of research is still in its early stages, with most insights derived from computational studies of its derivatives.
In silico Molecular Docking Studies and Binding Affinity Predictions
There are no specific in silico molecular docking studies published for 19β,28-Epoxy-18α-oleanan-3β-ol itself against key cancer-related proteins such as Cyclin-Dependent Kinase 6 (CDK6) or Human Epidermal Growth Factor Receptor 2 (HER2/neu).
However, research on other heterocyclic derivatives of triterpenoids has utilized molecular docking to predict interactions with these targets. nih.gov Such studies are critical for rational drug design and for hypothesizing how these compounds might exert their effects at a molecular level. Future molecular docking and dynamic simulation studies on allobetulin and its potent derivatives could elucidate potential binding modes and affinities to proteins like CDK6 and HER2/neu, which are pivotal in cell cycle regulation and cancer cell proliferation.
Exploration of Enzyme Inhibition and Receptor Modulation
Direct evidence for enzyme inhibition or receptor modulation by 19β,28-Epoxy-18α-oleanan-3β-ol is not currently available in the scientific literature. The broad biological profile of triterpenoids suggests that they may interact with various enzymes and receptors. mdpi.comnih.gov The concept of receptor modulation, particularly allosteric modulation, is a significant area in drug discovery, as it can offer higher selectivity and a better safety profile compared to direct (orthosteric) inhibition. nih.govnih.gov Investigating whether allobetulin or its derivatives can act as inhibitors or modulators of key cancer-related enzymes or receptors remains a promising avenue for future research.
Pathway Analysis of Anti-inflammatory and Antiviral Responses
The specific molecular pathways through which 19β,28-Epoxy-18α-oleanan-3β-ol, also known as allobetulin, exerts its anti-inflammatory and antiviral effects have not yet been fully elucidated in dedicated studies. However, the broader class of oleanane (B1240867) triterpenoids, and specifically its precursor betulin (B1666924), have been the subject of research that provides a foundational understanding of potential mechanisms.
Acylated derivatives of allobetulin have demonstrated anti-inflammatory activity comparable to the non-steroidal anti-inflammatory drug diclofenac (B195802) in animal models of carrageenan and formalin-induced edema. scbdd.com This suggests that the core oleanane structure is crucial for its anti-inflammatory potential. While direct evidence for 19β,28-Epoxy-18α-oleanan-3β-ol is pending, studies on betulin have shown that its anti-inflammatory effects are mediated through the modulation of key signaling pathways. Betulin has been reported to inhibit the activation of the NF-κB pathway, a central regulator of inflammatory gene expression. mdpi.com Furthermore, betulin's anti-inflammatory action has been linked to the activation of the AMPK/AKT/Nrf2 signaling pathway, which plays a critical role in cellular stress responses and the regulation of antioxidant defenses. nih.gov It is plausible that 19β,28-Epoxy-18α-oleanan-3β-ol may share some of these mechanistic traits due to its structural similarity to betulin.
In the context of antiviral activity, research has primarily focused on derivatives of 19β,28-Epoxy-18α-oleanan-3β-ol. For instance, A-secotriterpene acetylhydrazones derived from 1-cyano-2,3-seco-19β,28-epoxy-18α-olean-3-al have shown inhibitory effects against the vesicular stomatitis virus (VSV). nih.gov The precise molecular targets and signaling pathways, such as the interferon pathway, that are modulated by these derivatives or by the parent compound, 19β,28-Epoxy-18α-oleanan-3β-ol, remain an area for future investigation.
Table 1: Putative Anti-inflammatory and Antiviral Pathways Modulated by Related Oleanane Triterpenoids
| Pathway | Modulatory Effect (of related compounds) | Implication |
|---|---|---|
| NF-κB Signaling | Inhibition of activation by betulin mdpi.com | Reduction of pro-inflammatory cytokine and mediator production. |
| AMPK/AKT/Nrf2 Signaling | Activation by betulin nih.gov | Enhancement of antioxidant defenses and cellular stress resistance. |
| MAPK Signaling | Modulation by betulin nih.gov | Regulation of cellular processes involved in inflammation and immune response. |
| Vesicular Stomatitis Virus (VSV) Replication | Inhibition by A-secotriterpene acetylhydrazone derivatives nih.gov | Potential for direct or indirect interference with the viral life cycle. |
The bioavailability of triterpenoids, in general, can be limited by their poor water solubility and high lipophilicity. It is known that derivatives of allobetulin have been synthesized with the aim of improving their physicochemical properties, which may in turn enhance their bioavailability. mdpi.com
The metabolic fate of 19β,28-Epoxy-18α-oleanan-3β-ol has not been experimentally determined. Typically, triterpenoids undergo metabolic transformations in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. These reactions often involve hydroxylation, oxidation, and subsequent conjugation to enhance water solubility and facilitate excretion. Without specific studies on 19β,28-Epoxy-18α-oleanan-3β-ol, any discussion of its metabolic pathways remains speculative.
Table 2: Theoretical ADME Properties of 19β,28-Epoxy-18α-oleanan-3β-ol (Data Not Available)
| ADME Parameter | Predicted/Observed Value | Method |
|---|---|---|
| Aqueous Solubility | Data Not Available | - |
| Caco-2 Permeability | Data Not Available | - |
| Human Intestinal Absorption | Data Not Available | - |
| Plasma Protein Binding | Data Not Available | - |
| CYP450 Inhibition/Induction | Data Not Available | - |
| Primary Metabolic Pathways | Data Not Available | - |
Future Directions and Research Perspectives
Rational Design of Next-Generation Analogs with Enhanced Potency and Selectivity
The rational design of new analogs of 19β,28-Epoxy-18α-oleanan-3β-ol is a cornerstone of future research, aiming to improve both the potency and selectivity of these compounds. Structure-activity relationship (SAR) studies on the broader class of oleanane (B1240867) triterpenoids have provided critical insights that will guide the synthesis of next-generation molecules. nih.govnih.gov
Key strategies for designing more effective analogs include:
Modification of the A-ring: The introduction of electron-withdrawing groups, such as a cyano group at the C-2 position and an enone system, has been shown to dramatically increase anti-inflammatory activity by thousands of folds compared to the parent oleanolic acid. acs.org This modification enhances the reactivity of the molecule towards cellular targets through mechanisms like Michael addition. researchgate.netnih.gov
Functionalization at the C-28 Position: The carboxyl group at C-28 has been identified as a crucial site for modification. acs.org Creating amide and ester derivatives at this position can significantly influence biological activity. Studies have shown that the bulk and nature of the substituent at C-28 can enhance potency, possibly by allowing for better interaction with hydrophobic pockets in target proteins. nih.govacs.org
Bioisosteric Replacement: To improve drug-like properties and reduce potential cytotoxicity, bioisosteric replacement is a key strategy. For instance, replacing an ester linkage with a more stable amide linkage at the C-17 position (in oleanolic acid derivatives) has been explored to enhance the selectivity index. nih.gov
Stereochemistry: The stereochemistry of the oleanane scaffold itself is critical for activity. The oleanane skeleton generally confers more favorable target docking and higher potency compared to the isomeric ursane (B1242777) scaffold. acs.org
Table 1: Key Structural Modifications of the Oleanane Scaffold and Their Reported Effects
| Modification Site | Type of Modification | Resulting Effect on Activity | Reference(s) |
| Ring A (C-2) | Addition of cyano group and enone system | Marked increase in anti-inflammatory potency. | acs.org |
| Ring A | Introduction of α,β-unsaturated carbonyl groups | Increased reactivity towards cellular targets and improved anti-tumor activity. | researchgate.net |
| C-17/C-28 | Introduction of bulky side chains (e.g., benzyl (B1604629) group) | Enhanced inhibitory activity, potentially through hydrophobic interactions. | nih.gov |
| C-28 | Amide derivatization | Can lead to highly cytotoxic compounds, depending on the aglycone. | acs.org |
| Linker at C-17 | Replacement of ester with amide linkage | Aimed at enhancing selectivity and reducing toxic side effects. | nih.gov |
Advanced Mechanistic Elucidation and Validation of Molecular Targets
While oleanane triterpenoids are known to be multifunctional, precisely defining their molecular targets is a major goal for future research. nih.govnih.gov Synthetic oleanane triterpenoids (SOs) are understood to interact with nucleophilic cysteine residues on various proteins, but a comprehensive map of these interactions is still emerging. nih.gov
Future efforts will focus on:
Proteome-Wide Target Identification: Unbiased proteomics approaches, which have already identified over 500 potential protein binding partners for SOs, will be refined. nih.govnih.gov These studies have implicated canonical pathways such as NF-κB, JAK/STAT, and PTEN, and have newly identified targets like mTOR. nih.gov
Validation of Putative Targets: Following identification, rigorous validation of these targets is essential. This involves a combination of biochemical assays, genetic knockdown (e.g., using siRNA or CRISPR/Cas9), and cellular thermal shift assays (CETSA) to confirm direct binding and functional relevance.
"Dock and Lock" Mechanism: Further investigation into the "dock and lock" process, where the triterpenoid (B12794562) scaffold first docks favorably with a target protein and then "locks" in place via a covalent Michael addition, will provide a more detailed understanding of the mechanism of action. acs.org The superior activity of the oleanane scaffold suggests it is better optimized for this docking process than other triterpenoid skeletons. acs.org
Development of Innovative Synthetic Routes for Diverse Analog Libraries
The generation of large and diverse libraries of 19β,28-Epoxy-18α-oleanan-3β-ol analogs is crucial for high-throughput screening and comprehensive SAR studies. While the core scaffold is readily accessible from the natural product betulin (B1666924) via an acid-catalyzed Wagner-Meerwein rearrangement, innovative and efficient synthetic methodologies are needed to explore a wider chemical space. nih.govmdpi.com
Future synthetic strategies will likely involve:
Convergent Synthesis: Employing convergent approaches where different fragments of the molecule are synthesized separately and then combined can streamline the production of analogs. This has been used successfully for the synthesis of complex oleanane saponins. bohrium.com
Solid-Phase Synthesis: The use of solid-supported reagents and scaffolds can facilitate purification and enable the parallel synthesis of many derivatives, accelerating the creation of libraries. mdpi.com
Late-Stage Functionalization: Developing methods for C-H activation and other late-stage functionalization techniques would allow for the direct modification of the triterpenoid core at positions that are otherwise difficult to access, opening up new avenues for derivatization.
Biotransformation: Utilizing microbial or enzymatic systems to perform specific and stereoselective oxidations or other transformations on the oleanane skeleton represents an environmentally friendly and powerful method to generate novel derivatives that may be difficult to achieve through traditional chemical synthesis. nih.gov
Integration of Omics Technologies for Comprehensive Biological Profiling
To fully understand the biological impact of 19β,28-Epoxy-18α-oleanan-3β-ol and its derivatives, an integrated multi-omics approach is indispensable. frontiersin.orgnih.gov This goes beyond identifying direct binding partners to capture the system-wide cellular response to the compound.
Future research will integrate:
Proteomics: As mentioned, proteomics is key for identifying protein targets. nih.gov Quantitative proteomics can further reveal changes in protein expression and post-translational modifications, providing insight into downstream pathway modulation.
Transcriptomics: Analyzing changes in gene expression (mRNA levels) following treatment with a compound can reveal which signaling pathways and cellular processes are affected. This can help to understand, for example, the link between Nrf2 activation and the anti-inflammatory effects of SOs. nih.gov
Metabolomics: Studying the effects of these compounds on the cellular metabolome can uncover alterations in metabolic pathways, which is particularly relevant given the implication of targets like mTOR and AMPK. nih.gov
Multi-Omics Data Integration: The true power lies in integrating these different omics datasets. frontiersin.orgresearchgate.net For instance, correlating transcriptomic changes with proteomic data can distinguish between transcriptional and post-transcriptional regulation of pathways. Combining these with metabolomic data can provide a holistic view of the compound's cellular impact, from gene to metabolite.
Role of 19β,28-Epoxy-18α-oleanan-3β-ol and its Derivatives in Chemical Biology Research
Derivatives of 19β,28-Epoxy-18α-oleanan-3β-ol are valuable tools for chemical biology, serving as probes to investigate complex biological processes. acs.orgnih.gov
A key future direction is the expanded use of:
Affinity-Based Probes: The synthesis and application of tagged analogs, such as biotin-conjugated SOs, will continue to be a powerful strategy for "fishing" for binding partners from cell lysates in affinity-purification mass spectrometry (AP-MS) experiments. nih.govnih.gov This approach has been instrumental in identifying the wide range of proteins that interact with the oleanane scaffold. nih.gov
Fluorescent Probes: Creating fluorescently-labeled derivatives would enable the visualization of their subcellular localization and trafficking in real-time within living cells, providing spatial and temporal information about their interactions.
Photo-affinity Probes: Designing analogs with photo-activatable cross-linking groups would allow for the irreversible covalent capture of binding partners upon UV irradiation, providing a more robust method for identifying both high- and low-affinity interactors in their native cellular environment.
Emerging Computational Approaches for Activity Prediction and Drug Discovery
In silico methods are becoming increasingly integral to the drug discovery process, offering a way to rationalize experimental findings and guide the design of new compounds. nih.govresearchgate.net For oleanane triterpenoids, computational approaches are crucial for navigating the vast potential chemical space.
Emerging computational strategies include:
Molecular Docking and Dynamics: These methods are used to predict and analyze the binding modes of oleanane analogs within the active sites of target proteins. acs.orgnih.gov Molecular dynamics simulations, in particular, can provide insights into the stability of the ligand-protein complex over time. rsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate specific structural features of the synthesized analogs with their measured biological activity. These models can then be used to predict the activity of virtual compounds before they are synthesized.
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that is required for biological activity. This "pharmacophore" can then be used to screen virtual libraries for new potential hits.
Machine Learning and AI: Advanced machine learning algorithms can be trained on existing SAR and omics data to build predictive models of bioactivity, selectivity, and even potential off-target effects, thereby accelerating the design-synthesize-test cycle.
Q & A
Q. What in vitro assays are suitable for preliminary bioactivity screening of 19β,28-Epoxy-18α-oleanan-3β-ol?
- Methodological Answer : Cytotoxicity assays (MTT or resazurin) assess cell viability. Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) use fluorogenic substrates. Surface plasmon resonance (SPR) quantifies binding affinity to target proteins. Dose-response curves (IC₅₀/EC₅₀) establish potency thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
